REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][OH:8].C[C:10](=[N:13]O)CC>>[CH3:1][CH2:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][OH:8].[N-:13]=[C:10]=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCOCCO
|
Name
|
2-butanone oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC)=NO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was set to 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCOCCO
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |